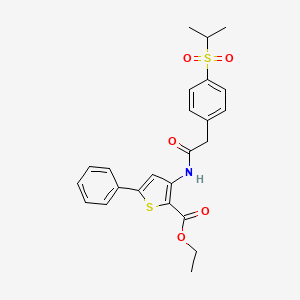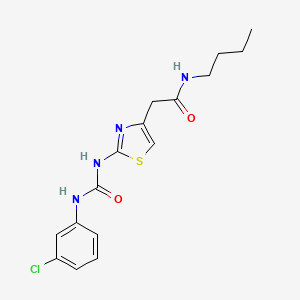
N-butyl-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are important heterocyclic compounds that have been the subject of much research due to their diverse biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Synthesis Analysis
Thiazole derivatives have been synthesized for various purposes, including as potential dual C-RAF/FLT3 inhibitors . The synthesis of these compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole derivatives have been used in various chemical reactions. For example, they have been used in the catalytic protodeboronation of pinacol boronic esters .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Biological Activities
- Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives : A new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized, showing moderate to good activities in various biological assays, including antioxidant, antibacterial, and urease inhibition, with significant activity for urease inhibition observed. Molecular docking studies suggested that these compounds bind to the non-metallic active site of the urease enzyme, indicating their potential as inhibitors for this and possibly related enzymes (Gull et al., 2016).
Antitumor Activity
- Antitumor Evaluation of Benzothiazole Derivatives : Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings showed considerable anticancer activity against some cancer cell lines, highlighting the potential of similar compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Bioactive Benzothiazolinone Acetamide Analogs : Studies on synthesized molecules including N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide (CBBA) have been carried out for vibrational spectra, electronic properties, and photochemical and thermochemical modeling. These studies revealed potential for use as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and free energy of electron injection. Furthermore, molecular docking indicated significant binding affinity with Cyclooxygenase 1 (COX1), suggesting potential anti-inflammatory applications (Mary et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-butyl-2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-2-3-7-18-14(22)9-13-10-24-16(20-13)21-15(23)19-12-6-4-5-11(17)8-12/h4-6,8,10H,2-3,7,9H2,1H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCADJUDGTMQXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
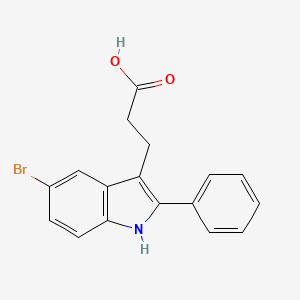
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2764930.png)
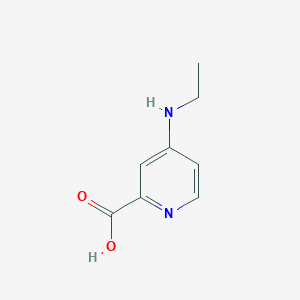
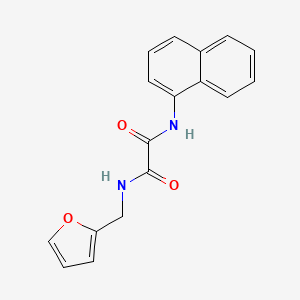
![Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate](/img/structure/B2764934.png)
![N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2764935.png)


![3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2764940.png)

![2-Chloro-N-[1-(1-methylpyrazol-3-yl)ethyl]propanamide](/img/structure/B2764947.png)
![N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2764948.png)
![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2764950.png)
